Cas no 2228312-12-5 (3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid)

3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid
- EN300-1777112
- 2228312-12-5
-
- インチ: 1S/C9H14O3S/c10-6-4-9(5-6,8(11)12)7-2-1-3-13-7/h6-7,10H,1-5H2,(H,11,12)
- InChIKey: UPKJAIAFESHIBO-UHFFFAOYSA-N
- ほほえんだ: S1CCCC1C1(C(=O)O)CC(C1)O
計算された属性
- せいみつぶんしりょう: 202.06636548g/mol
- どういたいしつりょう: 202.06636548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 82.8Ų
3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1777112-0.1g |
3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2228312-12-5 | 0.1g |
$1384.0 | 2023-09-20 | ||
Enamine | EN300-1777112-1.0g |
3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2228312-12-5 | 1g |
$1572.0 | 2023-06-02 | ||
Enamine | EN300-1777112-5g |
3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2228312-12-5 | 5g |
$4557.0 | 2023-09-20 | ||
Enamine | EN300-1777112-5.0g |
3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2228312-12-5 | 5g |
$4557.0 | 2023-06-02 | ||
Enamine | EN300-1777112-10.0g |
3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2228312-12-5 | 10g |
$6758.0 | 2023-06-02 | ||
Enamine | EN300-1777112-0.5g |
3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2228312-12-5 | 0.5g |
$1509.0 | 2023-09-20 | ||
Enamine | EN300-1777112-0.25g |
3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2228312-12-5 | 0.25g |
$1447.0 | 2023-09-20 | ||
Enamine | EN300-1777112-1g |
3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2228312-12-5 | 1g |
$1572.0 | 2023-09-20 | ||
Enamine | EN300-1777112-2.5g |
3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2228312-12-5 | 2.5g |
$3080.0 | 2023-09-20 | ||
Enamine | EN300-1777112-10g |
3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid |
2228312-12-5 | 10g |
$6758.0 | 2023-09-20 |
3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acidに関する追加情報
Research Update on 3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid (CAS: 2228312-12-5)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the growing interest in the compound 3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid (CAS: 2228312-12-5). This molecule, characterized by its unique cyclobutane core and thiolane moiety, has emerged as a promising candidate for various therapeutic applications. Its structural features suggest potential interactions with biological targets, making it a subject of intense research in drug discovery and development.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of this compound. The research team employed a multi-step synthetic route to achieve high purity and yield, followed by in vitro assays to assess its activity against a panel of enzymes and receptors. Preliminary results indicated significant inhibitory effects on specific proteases involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Further investigations into the pharmacokinetic properties of 3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid were conducted by a collaborative team from several academic institutions. Their findings, presented at the 2024 American Chemical Society National Meeting, revealed favorable absorption and distribution profiles in animal models. The compound demonstrated good oral bioavailability and minimal toxicity, positioning it as a viable lead compound for further optimization.
In addition to its therapeutic potential, recent computational studies have provided insights into the molecular interactions of this compound. Molecular docking simulations and density functional theory (DFT) calculations have elucidated its binding modes with target proteins, offering a structural basis for future drug design efforts. These studies underscore the compound's versatility and its potential to serve as a scaffold for developing novel bioactive molecules.
Despite these promising findings, challenges remain in the development of 3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid as a therapeutic agent. Current research is focused on addressing issues related to metabolic stability and selectivity. Ongoing studies aim to modify the compound's structure to enhance its efficacy and reduce off-target effects, with the goal of advancing it to preclinical trials in the near future.
In conclusion, 3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. Continued efforts in synthesis, characterization, and biological evaluation will be crucial in unlocking its full therapeutic potential.
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